molecular formula C14H8O6 B1229860 Rheoemodin CAS No. 52940-12-2

Rheoemodin

Cat. No.: B1229860
CAS No.: 52940-12-2
M. Wt: 272.21 g/mol
InChI Key: NTGIIKCGBNGQAR-UHFFFAOYSA-N
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Description

Rheoemodin is a naturally occurring anthraquinone derivative, primarily found in the roots and rhizomes of certain plants, such as rhubarb (Rheum species). It is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rheoemodin can be synthesized through various chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is conducted at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as rhubarb. The process includes steps like solvent extraction, filtration, and crystallization to isolate and purify the compound . Advanced techniques like high-performance liquid chromatography (HPLC) are also employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Rheoemodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with unique pharmacological properties .

Scientific Research Applications

Rheoemodin has a wide range of scientific research applications:

Mechanism of Action

Rheoemodin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar pharmacological properties.

    Citreorosein: Known for its anti-inflammatory and anti-tumor activities.

    Questinol: Exhibits significant anti-obesity activity.

Uniqueness of Rheoemodin

This compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other anthraquinones. Its diverse pharmacological activities make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,3,6,8-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-5-1-7-11(9(17)3-5)14(20)12-8(13(7)19)2-6(16)4-10(12)18/h1-4,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIIKCGBNGQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200980
Record name Rheoemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52940-12-2
Record name 1,3,6,8-Tetrahydroxyanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52940-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rheoemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052940122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheoemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHEOEMODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701Q96563R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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